Heptyl p-toluenesulfonate
Description
Overview of p-Toluenesulfonates in Organic Chemistry
p-Toluenesulfonates, commonly referred to as tosylates, are a class of organic compounds characterized by the p-toluenesulfonyl group. fiveable.me They are esters of p-toluenesulfonic acid. cymitquimica.com The tosylate group is an excellent leaving group in nucleophilic substitution reactions due to its ability to stabilize the negative charge that develops on the oxygen atom through resonance. libretexts.orglibretexts.org This property makes tosylates highly useful in a variety of organic transformations.
The formation of a tosylate from an alcohol is a common strategy to activate the alcohol for subsequent reactions. fiveable.meucalgary.ca This conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. fiveable.meucalgary.ca The advantage of this method is that it avoids the strongly acidic conditions that can be problematic in some syntheses. ucalgary.ca Unlike some other methods of converting alcohols to leaving groups, the formation of a tosylate proceeds with retention of configuration at the carbon atom attached to the oxygen. libretexts.orglibretexts.org Tosylates are often stable, crystalline solids, which allows for easy purification and storage. fiveable.me
Significance of Heptyl p-Toluenesulfonate as a Model Compound and Synthetic Intermediate
This compound is a colorless to pale yellow liquid that is soluble in organic solvents and has limited solubility in water. cymitquimica.com It serves as a significant model compound for studying the mechanisms of nucleophilic substitution reactions, particularly S_N2 reactions. Its linear heptyl chain provides a relatively simple and sterically unhindered substrate for kinetic and mechanistic investigations.
As a synthetic intermediate, this compound is primarily used as an alkylating agent to introduce a heptyl group into a molecule. greyhoundchrom.comtcichemicals.com The tosylate group is readily displaced by a wide range of nucleophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, it has been used in the synthesis of N,N-diheptyl m-toluidine (B57737). google.com This reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. cymitquimica.com
Current State of Research on this compound and Related Alkyl Tosylates
Current research involving this compound and other long-chain alkyl tosylates continues to explore their applications in organic synthesis. For instance, a patented method describes the use of this compound in the N,N-dialkylation of arylamine compounds under phase-transfer catalysis conditions, achieving high yields. google.com This highlights the utility of alkyl tosylates in constructing complex molecules.
The physical and chemical properties of this compound have been well-characterized. These properties are essential for its use in synthetic chemistry and for predicting its behavior in various reaction conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₃S |
| Molecular Weight | 270.39 g/mol labproinc.comnih.gov |
| Appearance | Colorless to pale yellow liquid cymitquimica.comlabproinc.com |
| Boiling Point | 201 °C vwr.comfishersci.ca |
| Density | 1.07 g/cm³ vwr.com |
| Refractive Index | 1.50 labproinc.com |
| CAS Number | 24767-82-6 labproinc.comchemicalbook.com |
Spectroscopic data is also crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data Identifiers for this compound
| Data Type | Identifier | Source |
| MDL Number | MFCD00059442 | labproinc.comvwr.com |
| SDBS Number | 7364 | labproinc.com |
| PubChem CID | 599295 | nih.govfishersci.ca |
Research Gaps and Future Directions for Investigation of this compound
While this compound is a well-established reagent, there are still areas for further investigation. A significant portion of the available information comes from chemical suppliers and patents, indicating a potential gap in fundamental academic studies focusing specifically on this compound in recent years.
Future research could focus on several key areas:
Kinetics and Mechanistic Studies: More detailed kinetic studies on the reactions of this compound with a wider variety of nucleophiles could provide deeper insights into the subtle electronic and steric effects that govern S_{N}2 reactions.
Green Chemistry Applications: Investigating the use of this compound in more environmentally friendly solvent systems or under catalytic conditions could enhance its utility in sustainable chemical processes.
Polymer Chemistry: While its use as a coupling agent in polymer chemistry has been suggested, more extensive research into its incorporation into novel polymer architectures and functional materials could be a fruitful area of exploration. cymitquimica.com
Comparative Reactivity Studies: A comprehensive comparative study of the reactivity of a series of long-chain alkyl tosylates, including this compound, could lead to a more predictive understanding of their behavior in complex synthetic sequences.
By addressing these research gaps, the scientific community can continue to expand the applications and understanding of this versatile chemical compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPVBPLMUCJNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344765 | |
| Record name | Heptyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24767-82-6 | |
| Record name | Heptyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Optimization for Heptyl P Toluenesulfonate
Esterification Reactions for Heptyl p-Toluenesulfonate Synthesis
The most prevalent method for synthesizing this compound is the reaction between heptanol (B41253) and p-toluenesulfonyl chloride. This reaction is a classic example of converting an alcohol into a sulfonate ester, thereby transforming the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. ucalgary.camasterorganicchemistry.com
Reaction of Heptanol with p-Toluenesulfonyl Chloride
The fundamental reaction involves the nucleophilic attack of the oxygen atom of heptanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride, leading to the displacement of the chloride ion. ucalgary.ca The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent side reactions and drive the equilibrium towards product formation. stackexchange.comechemi.com A patent describes a method for preparing alkyl p-toluenesulfonates by reacting p-toluenesulfonyl chloride and an aliphatic alcohol in the presence of pyridine (B92270) as an acid-binding agent. google.com
The choice of an acid-binding agent, or base, is crucial for the efficient synthesis of this compound. These agents neutralize the HCl generated during the reaction.
Pyridine: Pyridine is a commonly used weak base in tosylation reactions. masterorganicchemistry.comlibretexts.org Its role extends beyond simply scavenging HCl. Pyridine can act as a nucleophilic catalyst by first reacting with p-toluenesulfonyl chloride to form a highly reactive N-tosylpyridinium intermediate. stackexchange.comechemi.comreddit.com This intermediate is then more readily attacked by the alcohol, accelerating the reaction. stackexchange.comechemi.comreddit.com
Sodium Hydroxide (B78521) Solution: An aqueous solution of sodium hydroxide can also be employed as the acid-binding agent. orgsyn.org This method is often used in phase-transfer catalysis systems. For instance, a 25% sodium hydroxide solution has been used in the synthesis of related alkyl p-toluenesulfonates. google.com The use of a strong base like NaOH requires careful temperature control to minimize side reactions. orgsyn.org
Acetonitrile (B52724): While primarily a solvent, acetonitrile can also influence the reaction environment. In some tosylation procedures, acetonitrile is used as the solvent in conjunction with a base like triethylamine. nih.gov It provides a polar aprotic medium for the reaction. In certain contexts, such as the N-alkylation of theophylline (B1681296) with alcohols via a tosylate intermediate, acetonitrile has been identified as the optimal solvent, affording the best results compared to other solvents like THF, toluene, and DMF. sci-hub.se
| Acid-Binding Agent | Role | Typical Conditions |
| Pyridine | Base and Nucleophilic Catalyst | Used as a solvent or co-solvent. libretexts.org |
| Sodium Hydroxide | Base | Aqueous solution, often with phase-transfer catalyst. google.comorgsyn.org |
| Acetonitrile | Solvent | Often used with other bases like triethylamine. nih.govsci-hub.se |
Optimizing the stoichiometric ratio of reactants is key to maximizing the yield and minimizing unreacted starting materials. Research on the synthesis of similar tosylates suggests that using a slight excess of p-toluenesulfonyl chloride is often beneficial.
For the tosylation of various alcohols, studies have shown that using 1.2 to 1.5 equivalents of p-toluenesulfonyl chloride relative to the alcohol can improve yields. In a study on the tosylation of cellulose, the molar ratio of p-toluenesulfonyl chloride was found to be the main factor influencing the degree of substitution. researchgate.net Another study on the regioselective tosylation of diols found that a moderate excess (1.5 equivalents) of tosyl chloride provided a good balance between conversion and selectivity, minimizing the formation of di-tosylated byproducts. mdpi.com
| Reactant Ratio (TsCl:Alcohol) | Observation | Reference |
| 1:1 | May result in incomplete conversion. | mdpi.com |
| 1.2-1.5:1 | Generally improves yield by ensuring complete alcohol consumption. | |
| >1.5:1 | Can lead to increased formation of byproducts and complicates purification. | mdpi.com |
Temperature and reaction time are interdependent parameters that significantly affect the rate and outcome of the esterification.
Generally, tosylation reactions are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to drive the reaction to completion. For instance, the synthesis of butyl p-toluenesulfonate recommends maintaining the temperature between 23–27°C for optimal results. orgsyn.org In another example, heating the reaction to 50 °C for an extended period (2 days) was necessary for the tosylation of a complex alcohol derivative. nih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times, in some cases to just a few minutes, while achieving high yields. beilstein-journals.orgresearchgate.net
| Temperature | Reaction Time | Outcome |
| 0 °C to Room Temp | 4-24 hours | Standard conditions, allows for controlled reaction. |
| 23-27 °C | Several hours | Optimized condition for butyl p-toluenesulfonate synthesis. orgsyn.org |
| 50-80 °C | 24-48 hours | May be required for less reactive alcohols. nih.gov |
| 75 °C (Microwave) | ~1 minute | Rapid synthesis with high yield. beilstein-journals.org |
The choice of solvent can influence reaction rates, yields, and even the reaction mechanism. Anhydrous solvents are typically required to prevent the hydrolysis of p-toluenesulfonyl chloride.
Dichloromethane (DCM): A common aprotic solvent that is effective for many tosylation reactions, often used in combination with a base like pyridine.
Pyridine: Can serve as both the solvent and the acid-binding agent. libretexts.org
Acetonitrile: A polar aprotic solvent that has been shown to be highly effective, particularly in reactions involving tosylate intermediates. sci-hub.se
Toluene: Can be used as a solvent and also to azeotropically remove water, which is a byproduct in some esterification methods. ajgreenchem.com
Water: While counterintuitive, "on-water" synthesis methods, sometimes assisted by microwaves, have been developed for tosylation, driven by the insolubility of the reagents and products in water. researchgate.net
Solvent-Free Conditions: Mechanochemical methods, such as ball milling, have been successfully employed for the tosylation of alcohols under solvent-free conditions, offering a green chemistry approach. researchgate.netscirp.org
| Solvent | Type | Effect on Reaction |
| Dichloromethane | Aprotic | Good for dissolving reactants, inert. |
| Pyridine | Basic, Polar Aprotic | Acts as solvent and catalyst. libretexts.org |
| Acetonitrile | Polar Aprotic | Can enhance reaction rates. sci-hub.se |
| Toluene | Nonpolar | Can be used for azeotropic water removal. ajgreenchem.com |
| Water | Protic | Used in "on-water" methods, often with microwave assistance. researchgate.net |
| None (Solvent-Free) | N/A | Environmentally friendly, often uses mechanochemistry. researchgate.net |
Alternative Esterification Approaches
While the reaction of heptanol with p-toluenesulfonyl chloride is standard, alternative methods exist, often focusing on improving reaction conditions or employing different catalytic systems.
Phase-Transfer Catalysis (PTC): This technique is useful when reactants are in different, immiscible phases, such as an aqueous solution of sodium hydroxide and an organic solution of heptanol. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the hydroxide ion into the organic phase to react. google.comacenet.edu This method can improve reaction rates and allows the use of inexpensive inorganic bases. researchgate.net
Enzyme-Catalyzed Esterification: Lipase-catalyzed esterification of alcohols with p-toluenesulfonic acid can be an alternative, though it is less common for this specific transformation. This biocatalytic approach offers high selectivity under mild conditions but may be slower and more costly.
Reaction with p-Toluenesulfonic Anhydride (B1165640): Using p-toluenesulfonic anhydride instead of the chloride can be an effective, albeit more expensive, alternative. This method avoids the generation of corrosive HCl, instead producing p-toluenesulfonic acid as a byproduct. nesacs.org
Solvent-Free Conditions and Heteropolyacid Catalysts
In the pursuit of more sustainable and efficient chemical processes, solvent-free synthesis methods have gained considerable attention. For the tosylation of alcohols, including those that would form this compound, heteropolyacids have emerged as highly effective catalysts. researchgate.net Compounds such as H3PW12O40, H3PMo12O40, and their aluminum salts have demonstrated efficacy in catalyzing the reaction between an alcohol and p-toluenesulfonyl chloride in the absence of a solvent. researchgate.net
This approach offers several advantages, including milder reaction conditions and simplified purification processes, which can lead to higher yields, often in the range of 80–90%. The use of heteropolyacid catalysts aligns with the principles of green chemistry by minimizing the use of volatile and often hazardous organic solvents. researchgate.netmdpi.com
Table 1: Comparison of Catalysts in Solvent-Free Tosylation
| Catalyst Type | Typical Yield | Reaction Conditions | Reference |
| Heteropolyacids (e.g., AlPW12O40) | 80-90% | Solvent-free, mild temperature | researchgate.net |
| Traditional (e.g., Pyridine) | Variable | Often requires solvent and base | prepchem.comgoogle.com |
Purification Techniques and Yield Enhancement in this compound Synthesis
The isolation and purification of this compound from the reaction mixture are critical steps to ensure a high-purity product. Various techniques are employed to remove unreacted starting materials, byproducts, and the catalyst.
Neutralization and Extraction Protocols
Following the synthesis, which is often carried out in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct, an acidic workup is typically required. prepchem.comgoogle.com The reaction mixture is acidified, commonly with 2N hydrochloric acid, and then the product is extracted into an organic solvent such as methylene (B1212753) chloride or ethyl acetate (B1210297). prepchem.comgoogle.com The organic layer is subsequently washed with water and a saturated sodium bicarbonate solution to remove any remaining acid and base. chemicalbook.com Drying the organic phase over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, followed by filtration, removes residual water before the solvent is evaporated. prepchem.comchemicalbook.com
Steam Distillation and Other Distillation Techniques
Steam distillation is a valuable technique for purifying alkyl p-toluenesulfonates. google.com This method is particularly effective for separating the desired ester from non-volatile impurities. google.comamrita.edu The process involves passing steam through the crude product mixture; the volatile this compound co-distills with the steam and is then condensed and collected. google.comamrita.edu This technique is advantageous as it allows for distillation at a lower temperature than the compound's boiling point, thus preventing thermal decomposition. vwr.comlabproinc.com
Chromatographic Purification Methods (e.g., Silica (B1680970) Gel Separation)
For achieving high purity, column chromatography using silica gel is a widely used method. google.combeilstein-journals.org Silica gel, a polar stationary phase, effectively separates the less polar this compound from more polar impurities. rochester.educolumn-chromatography.com A non-polar eluent, such as a mixture of ethyl acetate and hexane, is typically used to move the product through the column. beilstein-journals.org The selection of the solvent system is crucial for achieving good separation. commonorganicchemistry.com Thin-layer chromatography (TLC) is often used to monitor the progress of the separation. beilstein-journals.org
Synthesis of Substituted Heptyl p-Toluenesulfonates
The synthetic principles applied to this compound can be extended to create substituted analogs with specific functionalities.
Synthesis of 3-Trifluoromethylthis compound
The synthesis of 3-trifluoromethylthis compound provides a clear example of these methodologies. prepchem.com The process begins by dissolving 3-trifluoromethyl-1-heptanol in pyridine. prepchem.com The solution is cooled, and p-toluenesulfonyl chloride is added. prepchem.com The reaction proceeds for several hours, first under cooling and then at room temperature. prepchem.com
The workup involves acidification with 2N-hydrochloric acid followed by extraction with methylene chloride. prepchem.com The organic extract is washed with water and dried with magnesium sulfate. prepchem.com After distilling off the solvent, 3-trifluoromethylthis compound is obtained in a high yield of 92%. prepchem.com
Table 2: Synthesis of 3-Trifluoromethylthis compound
| Reactant 1 | Reactant 2 | Solvent/Base | Yield | Reference |
| 3-Trifluoromethyl-1-heptanol | p-Toluenesulfonyl chloride | Pyridine | 92% | prepchem.com |
Reactivity and Mechanistic Investigations of Heptyl P Toluenesulfonate
Nucleophilic Substitution Reactions Involving Heptyl p-Toluenesulfonate
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. This compound is an excellent substrate for these reactions due to the properties of the p-toluenesulfonate (tosylate) group.
Role of the Sulfonate Group as a Leaving Group
The p-toluenesulfonate (tosylate, OTs) group is an excellent leaving group in nucleophilic substitution reactions. pressbooks.pubsocratic.org This is because it is the conjugate base of p-toluenesulfonic acid, which is a strong acid. socratic.org The resulting tosylate anion is stabilized by resonance, which delocalizes the negative charge over the sulfonate group, making it a very weak base and therefore a stable species in solution upon its departure. socratic.orgvedantu.com The conversion of an alcohol to a tosylate is a common strategy to turn a poor leaving group (hydroxide ion, HO-) into an excellent one, facilitating substitution reactions. masterorganicchemistry.commasterorganicchemistry.com
The stability of the tosylate anion is a key factor in its effectiveness as a leaving group. The negative charge on the oxygen atom can be delocalized across the three oxygen atoms and the sulfur atom of the sulfonate group, as well as into the aromatic ring. vedantu.com This charge distribution significantly lowers the energy of the anion, making its formation more favorable and thus accelerating the rate of nucleophilic substitution. socratic.org
Kinetic and Mechanistic Studies of SN2 Reactions
The bimolecular nucleophilic substitution (SN2) reaction is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wikipedia.orglibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. wikipedia.orgpressbooks.pub
The general rate equation for the SN2 reaction of this compound (RX) with a nucleophile (Nu-) is: Rate = k[RX][Nu-] fiveable.me
This means that doubling the concentration of either the this compound or the nucleophile will double the reaction rate. libretexts.orgfiveable.me
Influence of Steric Hindrance on Reactivity
Steric hindrance plays a crucial role in the rate of SN2 reactions. almerja.comlibretexts.org The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. wikipedia.orgfiveable.me The transition state involves a pentacoordinate carbon atom. wikipedia.org
For this compound, the substrate is a primary alkyl tosylate. Primary substrates are not significantly sterically hindered, allowing for relatively easy access of the nucleophile to the electrophilic carbon atom. ulethbridge.ca The straight-chain nature of the heptyl group presents minimal steric bulk around the reaction center compared to more branched alkyl groups. libretexts.org This lack of significant steric hindrance favors the SN2 pathway. ulethbridge.camasterorganicchemistry.com
| Substrate | Relative Rate of SN2 Reaction |
|---|---|
| CH3Br | 100 |
| CH3CH2Br | 1.31 |
| CH3CH2CH2Br | 0.81 |
| (CH3)2CHBr | 0.015 |
| (CH3)3CBr | 0.004 |
This table illustrates the general trend of decreasing SN2 reaction rates with increasing steric hindrance. This compound, being a primary tosylate, would be expected to have a reactivity similar to other primary alkyl halides. ulethbridge.ca
SN1 Mechanistic Considerations and Solvolysis Studies
While primary alkyl tosylates like this compound predominantly react via the SN2 mechanism, under certain conditions, such as in strongly ionizing and poorly nucleophilic solvents, an SN1 (unimolecular nucleophilic substitution) mechanism can be considered. pressbooks.pubkau.edu.sa The SN1 reaction proceeds through a carbocation intermediate. whiterose.ac.uk
Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. whiterose.ac.ukyoutube.com Studies on the solvolysis of primary tosylates in highly non-nucleophilic and strongly ionizing solvents like fluorosulfuric acid have been conducted to investigate the potential formation of primary carbocations. acs.org
Carbocation Formation and Rearrangements
The SN1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. libretexts.org For this compound, this would involve the formation of a primary heptyl carbocation. Primary carbocations are highly unstable and prone to rearrangement to form more stable carbocations, such as secondary or tertiary carbocations, through hydride or alkyl shifts. libretexts.orgmasterorganicchemistry.com
For example, if a primary carbocation is formed, a 1,2-hydride shift could occur, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon, resulting in the formation of a more stable secondary carbocation. youtube.comlibretexts.org This rearrangement would lead to a mixture of products, with the rearranged product often being the major one. libretexts.org However, the formation of a primary carbocation is energetically unfavorable, which is why the SN2 mechanism is generally preferred for primary substrates like this compound. masterorganicchemistry.com Solvolysis of secondary tosylates has shown evidence for rearrangements, highlighting the tendency of carbocation intermediates to seek greater stability. masterorganicchemistry.com
Influence of Solvent Ionizing Power (Grunwald-Winstein Equations)
The solvolysis rates of alkyl sulfonates are significantly influenced by the properties of the solvent, specifically its nucleophilicity and ionizing power. The Grunwald-Winstein equations are linear free energy relationships used to quantify these effects. The original equation (1) relates the rate of solvolysis of a substrate in a given solvent (k) to its rate in a standard solvent (80% ethanol/20% water, k₀) and the solvent's ionizing power (Y).
log(k/k₀) = mY (1)
Here, 'm' is a parameter representing the sensitivity of the substrate's solvolysis rate to the solvent's ionizing power. A value of m ≈ 1.0 is characteristic of reactions proceeding through a limiting Sₙ1 mechanism involving a fully formed carbocation intermediate.
For reactions with significant bimolecular character (Sₙ2), where the solvent also acts as a nucleophile, the equation was modified to include a term for solvent nucleophilicity (N), resulting in the extended Grunwald-Winstein equation (2). nih.govnih.gov
log(k/k₀) = lN + mY (2)
In this equation, 'l' represents the sensitivity of the substrate to solvent nucleophilicity. A high 'l' value and a low 'm' value are indicative of an Sₙ2 mechanism. nih.gov
For primary alkyl tosylates like this compound, solvolysis typically proceeds with a high degree of Sₙ2 character due to the instability of the corresponding primary carbocation. While specific Grunwald-Winstein analysis for this compound is not extensively documented in readily available literature, data for analogous primary alkyl substrates demonstrate low 'm' values (typically 0.2-0.4) and high 'l' values. rit.eduoup.com This indicates that the reaction rate is strongly dependent on the solvent's nucleophilic participation and less sensitive to its ionizing power, consistent with a bimolecular pathway where the solvent assists in displacing the tosylate leaving group.
Table 1: Typical Grunwald-Winstein Parameters for Different Solvolysis Mechanisms
| Mechanism | Typical 'l' Value | Typical 'm' Value | Substrate Example |
|---|---|---|---|
| Sₙ1 (limiting) | ~0 | ~1.0 | t-Butyl Chloride |
| Sₙ2 | High (>0.7) | Low (<0.5) | Methyl Tosylate |
This table presents illustrative values to demonstrate the concepts of the Grunwald-Winstein equations.
Secondary Deuterium (B1214612) Isotope Effects in Solvolysis
Secondary deuterium kinetic isotope effects (KIEs) are a powerful tool for elucidating the transition state structure of a reaction. In solvolysis, an α-secondary KIE is measured by comparing the reaction rate of the normal substrate (kH) with one that has been substituted with deuterium at the α-carbon (the carbon bearing the leaving group) (kD).
The magnitude of the kH/kD ratio provides insight into the change in hybridization at the α-carbon in the transition state.
Sₙ1 Mechanism : In a limiting Sₙ1 reaction, the carbon atom re-hybridizes from sp³ in the ground state to sp² in the carbocation intermediate. This change leads to a lowering of the C-H bending vibrational frequencies, resulting in a "normal" KIE where kH/kD is typically in the range of 1.10 to 1.25. acs.orgcapes.gov.br
Sₙ2 Mechanism : In a pure Sₙ2 transition state, the α-carbon is sp²-like but is crowded with both the incoming nucleophile and the outgoing leaving group. The C-H bending vibrations are more constricted than in the sp³ ground state, leading to an "inverse" KIE (kH/kD < 1) or a value very close to unity (kH/kD ≈ 1.00). cdnsciencepub.comprinceton.edu
For a primary substrate like this compound, where solvolysis proceeds via an Sₙ2-like mechanism, the expected α-secondary deuterium KIE would be close to 1.00. cdnsciencepub.com This reflects a transition state with significant bonding to both the incoming solvent nucleophile and the tosylate leaving group, with little carbocation character. While specific experimental data for this compound is sparse, studies on other primary and secondary alkyl halides and sulfonates confirm these trends. cdnsciencepub.comnih.gov
Anchimeric Assistance in Solvolysis Reactions
Anchimeric assistance, or neighboring group participation, is the interaction of a neighboring functional group within the reacting molecule to assist in the departure of the leaving group, often resulting in a significant rate enhancement. nasonline.org This participation typically involves the formation of a bridged, cyclic intermediate, which stabilizes the transition state.
Common participating neighboring groups include heteroatoms with lone pairs (like bromine or oxygen), double bonds (π-participation), or strained aliphatic bonds. For example, the solvolysis of trans-2-iodocyclohexyl brosylate is dramatically faster than its cis isomer due to participation by the iodine atom.
In the case of this compound, the substrate is a simple, unbranched alkyl chain. It lacks any proximate double bonds, heteroatoms (other than the sulfonate group itself), or strained ring systems that could act as an internal nucleophile. Therefore, no significant anchimeric assistance is expected during its solvolysis reactions. Its reactivity is governed by the direct interaction of external nucleophiles and solvent, without internal participation from the alkyl chain.
Elimination Reactions of this compound
This compound, as an alkyl sulfonate, can undergo elimination reactions to form an alkene, typically in the presence of a base.
E1 and E2 Mechanistic Pathways
Elimination reactions primarily proceed through two distinct mechanisms: E1 (unimolecular) and E2 (bimolecular).
E1 Mechanism : This is a two-step pathway. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. The second step is the rapid removal of a β-hydrogen (a hydrogen on the carbon adjacent to the carbocation) by a weak base to form the alkene. The E1 pathway is favored for tertiary and secondary substrates that can form stable carbocations and under conditions with weak bases and ionizing solvents. lumenlearning.comsolubilityofthings.com
E2 Mechanism : This is a single, concerted step where a base removes a β-hydrogen at the same time as the leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the base. The E2 mechanism is favored by strong bases and is common for primary and secondary substrates. lumenlearning.comstudysmarter.co.uk
For This compound , which is a primary tosylate, the formation of a primary carbocation is highly energetically unfavorable. Consequently, the E1 pathway is strongly disfavored . The dominant elimination mechanism for this substrate is the E2 pathway . solubilityofthings.comquora.com
Role of Bases and Reaction Conditions
The outcome of the reaction of this compound (competition between substitution and elimination, and the specific pathway) is highly dependent on the base and reaction conditions. tmv.ac.in
Strong, Sterically Hindered Bases : Bulky bases, such as potassium tert-butoxide (KOtBu), are poor nucleophiles due to their size but are strong bases. masterorganicchemistry.commasterorganicchemistry.com When reacting with a primary tosylate like this compound, they strongly favor the E2 elimination pathway over the competing Sₙ2 substitution reaction. pearson.comchegg.com
Strong, Unhindered Bases : Strong but less bulky bases, such as sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), are both strong bases and good nucleophiles. With a primary substrate, these bases will lead to a mixture of products from competing E2 elimination and Sₙ2 substitution.
Weak Bases/Good Nucleophiles : Species that are weak bases but good nucleophiles (e.g., iodide, cyanide, or azide) will primarily react via the Sₙ2 pathway, yielding the substitution product with minimal elimination. vaia.com
Temperature : Higher temperatures generally favor elimination reactions over substitution reactions. tmv.ac.in
Table 2: Predicted Major Reaction Pathway for this compound under Various Conditions
| Base/Reagent | Base Strength | Steric Hindrance | Predicted Major Pathway |
|---|---|---|---|
| Potassium tert-butoxide (KOtBu) | Strong | High | E2 |
| Sodium ethoxide (NaOEt) | Strong | Low | E2 / Sₙ2 Competition |
| Sodium Cyanide (NaCN) | Weak | Low | Sₙ2 |
Direction of Elimination (e.g., Zaitsev's Rule)
When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity is often predicted by Zaitsev's Rule. Zaitsev's rule states that the major product will be the more substituted (and generally more thermodynamically stable) alkene. studysmarter.co.ukscienceinfo.comlibretexts.org This occurs by removing a hydrogen from the β-carbon that is bonded to the fewest number of hydrogens. An alternative, the Hofmann product (the less substituted alkene), can be favored when using a sterically hindered base. masterorganicchemistry.comscienceinfo.com
In the structure of this compound, the tosylate group is on carbon-1 (the α-carbon). The only β-hydrogens are located on carbon-2. There are no other β-carbons.
CH₃-CH₂-CH₂-CH₂-CH₂-CH₂ (β)-CH₂ (α)-OTs
Because there is only one group of β-hydrogens, only one alkene product can be formed: 1-heptene . Therefore, for this compound, the concepts of Zaitsev vs. Hofmann regioselectivity are not applicable, as there is no choice in the direction of elimination. Any E2 reaction will exclusively yield 1-heptene.
Competition Between Substitution and Elimination Pathways
This compound, like other alkyl tosylates, can undergo both nucleophilic substitution (SN) and elimination (E) reactions. The p-toluenesulfonate group is an excellent leaving group, facilitating these reaction pathways. The competition between substitution and elimination is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.
Generally, strong, sterically hindered bases favor elimination (E2), while strong, unhindered nucleophiles favor substitution (SN2). Weak nucleophiles or bases can lead to a mixture of SN1 and E1 products, especially with secondary or tertiary substrates, through the formation of a carbocation intermediate. For a primary substrate like this compound, SN2 and E2 pathways are more likely.
The choice of base is critical. Strong bases such as potassium tert-butoxide are commonly used to promote elimination reactions. In contrast, nucleophiles like primary amines or sodium azide (B81097) tend to yield substitution products. The solvent also plays a crucial role; polar aprotic solvents can enhance the rate of SN2 reactions.
Hydrolysis of this compound
The hydrolysis of this compound involves the cleavage of the ester bond to yield heptanol (B41253) and p-toluenesulfonic acid. This reaction can be catalyzed by either acids or bases.
Acid and Base Catalyzed Hydrolysis Mechanisms
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the oxygen atom of the sulfonate group is protonated. This protonation makes the p-toluenesulfonate group an even better leaving group. A water molecule then acts as a nucleophile, attacking the primary carbon atom in an SN2 fashion, or leading to a carbocation intermediate in an SN1 pathway, although less likely for a primary substrate. The subsequent loss of a proton from the resulting oxonium ion gives heptanol. p-Toluenesulfonic acid is a common catalyst for such hydrolyses. nih.govlookchem.com
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbon atom bonded to the tosylate group. This proceeds via a direct SN2 mechanism, leading to the displacement of the p-toluenesulfonate anion and the formation of heptanol.
Alkylation Reactions Utilizing this compound as an Alkylating Agent
Due to the excellent leaving group ability of the tosylate group, this compound is an effective heptylating agent in various nucleophilic substitution reactions. cymitquimica.com
N-Alkylation of Aniline (B41778) Compounds
This compound can be used to N-alkylate aniline and its derivatives. This reaction is a valuable method for the synthesis of N-heptylanilines and N,N-diheptylanilines. google.com
Optimization of Reaction Conditions (e.g., Temperature, Phase Transfer Catalysts, Bases)
The efficiency of the N-alkylation of anilines with this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include:
Temperature: Increasing the reaction temperature generally increases the reaction rate. For instance, heating to 100°C has been shown to be effective. google.com
Base: A base is required to deprotonate the aniline, making it a more potent nucleophile. Sodium hydroxide solution is a commonly used base for this purpose. google.com
Phase Transfer Catalyst: In reactions involving an aqueous phase (like NaOH solution) and an organic phase (the reactants), a phase transfer catalyst such as tetrabutylammonium (B224687) bromide is often employed. This catalyst facilitates the transfer of the hydroxide ion into the organic phase, thereby promoting the reaction. google.com
A study on the N,N-dialkylation of m-toluidine (B57737) with this compound reported a yield of 91% under optimized conditions. google.com
Influence of Steric Hindrance and Electronic Effects of Reactants
The success and yield of the N-alkylation reaction are significantly influenced by both steric and electronic factors of the aniline reactant. google.comcsic.es
Electronic Effects: The nucleophilicity of the aniline is a key factor. Electron-donating groups (e.g., methyl, methoxy) on the aromatic ring increase the electron density on the nitrogen atom, making the aniline more nucleophilic and thus more reactive towards alkylation. csic.es Conversely, strong electron-withdrawing groups, such as a nitro group, deactivate the aniline to such an extent that the N-alkylation reaction may not proceed at all. google.com For example, the reaction of hexyl p-toluenesulfonate with para-nitroaniline resulted in a 0% yield, whereas reactions with anilines bearing electron-donating or weakly electron-withdrawing groups proceeded with high yields. google.com
Steric Hindrance: The steric environment around the nitrogen atom of the aniline and the electrophilic carbon of the alkylating agent affects the reaction rate. google.com Less sterically hindered reactants generally lead to higher yields. google.com For instance, in the N-alkylation of m-toluidine with various alkyl p-toluenesulfonates, the yield was observed to decrease with increased steric bulk of the alkyl group (e.g., isoamyl vs. n-amyl). google.com
The interplay of these factors is evident in the varying yields obtained with different substituted anilines and alkyl p-toluenesulfonates, as shown in the tables below based on reported experimental data.
Table 1: Influence of Aniline Substituents on N,N-Dihexylation Yield google.com
| Starting Material 1 | Starting Material 2 | Yield (%) |
| Hexyl p-toluenesulfonate | p-Bromoaniline | 81 |
| Hexyl p-toluenesulfonate | p-Chloroaniline | 90 |
| Hexyl p-toluenesulfonate | p-Toluidine | 81 |
| Hexyl p-toluenesulfonate | m-Toluidine | 94 |
| Hexyl p-toluenesulfonate | Aniline | 93 |
| Hexyl p-toluenesulfonate | p-Nitroaniline | 0 |
Table 2: Influence of Alkyl Group on N,N-Dialkylation Yield of m-Toluidine google.com
| Starting Material 1 | Starting Material 2 | Yield (%) |
| n-Amyl p-toluenesulfonate | m-Toluidine | 97 |
| n-Hexyl p-toluenesulfonate | m-Toluidine | 94 |
| n-Heptyl p-toluenesulfonate | m-Toluidine | 91 |
| Isoamyl p-toluenesulfonate | m-Toluidine | 76 |
Formation of Quaternary Ammonium (B1175870) Salts
The reaction of tertiary amines with alkylating agents to produce quaternary ammonium salts is a fundamental process in organic chemistry, often referred to as the Menshutkin reaction. wikipedia.org this compound serves as an effective heptylating agent in this context, owing to the p-toluenesulfonate (tosylate) group being an excellent leaving group. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the primary carbon atom of the heptyl chain, displacing the tosylate anion.
This quaternization process is widely utilized for the synthesis of various functional materials, including ionic liquids and phase-transfer catalysts. wikipedia.orgresearchgate.net The resulting quaternary ammonium salts are typically crystalline solids and are notable for their increased water solubility compared to the precursor tertiary amines. The general transformation is illustrated by the reaction of a tertiary amine, such as triethylamine, with this compound.
While specific research detailing the reaction of this compound with various tertiary amines is not extensively published, the principles of the Menshutkin reaction allow for a clear prediction of the products and conditions. The reaction is typically conducted in a polar aprotic solvent to facilitate the SN2 pathway.
Table 1: Representative Reaction for Quaternary Ammonium Salt Formation
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Triethylamine | This compound | N-heptyl-N,N,N-triethylammonium p-toluenesulfonate | Quaternization (Menshutkin Reaction) |
| Pyridine (B92270) | This compound | N-heptylpyridinium p-toluenesulfonate | Quaternization (Menshutkin Reaction) |
| N-Methylpyrrolidine | This compound | N-heptyl-N-methylpyrrolidinium p-toluenesulfonate | Quaternization (Menshutkin Reaction) |
Alkylation of Amines, Alcohols, and Thiols
This compound is a versatile alkylating agent capable of transferring a heptyl group to various nucleophiles, including primary and secondary amines, alcohols, and thiols. The tosylate moiety's stability as an anion makes it an exceptional leaving group, facilitating these substitution reactions.
Alkylation of Amines
This compound is effective for the N-alkylation of primary and secondary amines. The reaction with primary amines can lead to a mixture of secondary and tertiary amines, while secondary amines are alkylated to tertiary amines. In the presence of a base and a phase-transfer catalyst, exhaustive alkylation of primary aromatic amines can be achieved with high efficiency.
A patented method describes the preparation of N,N-dialkylaniline compounds using alkyl p-toluenesulfonates as the alkylating agent. google.com In a specific example, this compound is used to perform a double alkylation on an aromatic amine. google.com
Table 2: Research Findings on the N,N-diheptylation of m-Toluidine
| Reactants | Catalyst | Base | Temperature | Reaction Time | Product | Yield | Reference |
| m-Toluidine, this compound | Tetrabutylammonium bromide | 25% Sodium Hydroxide | 100 °C | 8 hours | N,N-diheptyl-m-toluidine | 91% | google.com |
This process highlights the utility of this compound in synthesizing highly substituted amines under controlled conditions. google.com The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous base and the organic reactants.
Alkylation of Alcohols
The O-alkylation of alcohols with this compound results in the formation of ethers. This reaction, analogous to the Williamson ether synthesis, involves the deprotonation of the alcohol by a base to form a more nucleophilic alkoxide, which then displaces the tosylate group. This method is a viable route for preparing heptyl ethers from various alcohol precursors. Studies on the solvolysis of similar long-chain alkyl tosylates, such as 2-octyl p-toluenesulfonate in ethanol, confirm the susceptibility of the tosylate group to displacement by an alcohol nucleophile. researchgate.net
Table 3: General Reaction for O-Alkylation of Alcohols
| Reactant 1 | Reactant 2 | Base (Typical) | Product |
| Primary Alcohol (R-OH) | This compound | Sodium Hydride (NaH) | Heptyl Ether (R-O-Heptyl) |
| Phenol | This compound | Potassium Carbonate (K₂CO₃) | Heptyl Phenyl Ether |
Alkylation of Thiols
Thiols are highly effective nucleophiles and react readily with this compound to form thioethers (sulfides). The S-alkylation process is typically rapid and high-yielding, often requiring only a mild base to deprotonate the thiol to the more potent thiolate anion. The alkylation of thiols is a fundamental strategy for the synthesis of organosulfur compounds, which are valuable intermediates in pharmaceuticals and materials science. jmaterenvironsci.com The reaction is generally more facile than the corresponding O-alkylation of alcohols due to the greater nucleophilicity of sulfur.
Table 4: General Reaction for S-Alkylation of Thiols
| Reactant 1 | Reactant 2 | Base (Typical) | Product |
| Aliphatic Thiol (R-SH) | This compound | Triethylamine (Et₃N) | Heptyl Thioether (R-S-Heptyl) |
| Thiophenol | This compound | Sodium Hydroxide (NaOH) | Heptyl Phenyl Sulfide |
Advanced Spectroscopic Characterization and Computational Studies of Heptyl P Toluenesulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of Heptyl p-toluenesulfonate. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise chemical environment and connectivity of each atom in the molecule can be established.
1H NMR and 13C NMR Chemical Shift Assignments and Coupling Constants
The 1H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the tosyl group and the aliphatic protons of the heptyl chain. The aromatic region typically displays two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the sulfonyl group are deshielded and appear at a lower field compared to the protons meta to this group. The methyl group on the toluene ring appears as a singlet. The protons of the heptyl chain show distinct multiplicities due to spin-spin coupling with adjacent protons. The methylene (B1212753) group attached to the oxygen atom is the most deshielded of the aliphatic protons.
The 13C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The quaternary carbon of the tosyl group attached to the sulfur atom and the carbon atom of the methyl group are readily identifiable. The aromatic carbons show four distinct signals, and the seven aliphatic carbons of the heptyl chain are also resolved.
Table 1: Predicted 1H and 13C NMR Chemical Shifts and Coupling Constants for this compound in CDCl3
| Atom | 1H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | 13C Chemical Shift (ppm) |
| H-2', H-6' | 7.78 | d | 8.2 | 127.8 |
| H-3', H-5' | 7.34 | d | 8.2 | 129.8 |
| H-1 | 4.02 | t | 6.6 | 70.8 |
| H-2 | 1.65 | p | 6.8 | 28.7 |
| H-3 | 1.25-1.35 | m | - | 25.4 |
| H-4 | 1.25-1.35 | m | - | 28.8 |
| H-5 | 1.25-1.35 | m | - | 31.6 |
| H-6 | 1.25-1.35 | m | - | 22.5 |
| H-7 | 0.88 | t | 6.9 | 14.0 |
| -CH3 (tosyl) | 2.45 | s | - | 21.6 |
| C-1' | - | - | - | 144.7 |
| C-4' | - | - | - | 133.0 |
Note: Predicted values are based on standard chemical shift increments and may vary slightly from experimental values.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To unequivocally assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (1H-1H) spin-spin couplings. For this compound, the COSY spectrum would show cross-peaks connecting adjacent protons in the heptyl chain (e.g., H-1 with H-2, H-2 with H-3, and so on). It would also confirm the coupling between the ortho (H-2', H-6') and meta (H-3', H-5') protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C one-bond correlations). nih.gov The HSQC spectrum is crucial for assigning the carbon signals based on their attached protons. For instance, the proton signal at ~4.02 ppm (H-1) would show a cross-peak with the carbon signal at ~70.8 ppm (C-1).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range correlations between protons and carbons over two or three bonds (2JCH and 3JCH). nih.gov This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. Key HMBC correlations for this compound would include:
The protons of the tosyl methyl group (at ~2.45 ppm) to the aromatic carbons C-3', C-4', and C-5'.
The H-1 protons of the heptyl chain (at ~4.02 ppm) to the aromatic carbon C-1'.
The aromatic protons H-2' and H-6' to the quaternary carbon C-4'.
Deuterium (B1214612) Labeling for Mechanistic Insights and Isotope Effects
Deuterium labeling is a powerful technique for probing reaction mechanisms and understanding kinetic isotope effects. In the context of reactions involving this compound, selective deuteration at specific positions can provide valuable insights. For example, in a nucleophilic substitution reaction where the tosylate acts as a leaving group, deuterating the α-carbon (C-1) of the heptyl chain would allow for the determination of the kinetic isotope effect, helping to elucidate the nature of the transition state.
In NMR spectroscopy, the substitution of a proton with deuterium leads to the disappearance of the corresponding 1H signal and a change in the multiplicity of adjacent proton signals. Furthermore, deuterium substitution can cause small but measurable shifts in the 13C NMR spectrum, known as isotope shifts, which can provide information about molecular structure and bonding. sisweb.com
Solvent Effects on NMR Spectra
The chemical shifts of NMR signals can be influenced by the solvent used for the analysis. This is due to various intermolecular interactions between the solute (this compound) and the solvent molecules, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable). Aromatic solvents like benzene-d6 can induce significant changes in the chemical shifts of protons, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS). libretexts.org This effect arises from the magnetic anisotropy of the aromatic solvent ring. Protons located above or below the plane of the solvent's aromatic ring will experience an upfield shift, while those in the plane of the ring will be shifted downfield. For this compound, changing the solvent from a non-aromatic one like chloroform-d (CDCl3) to an aromatic one like benzene-d6 would likely cause differential shifts in the protons of the tosyl group and the heptyl chain, which can be useful for resolving overlapping signals. libretexts.org Polar solvents like DMSO-d6 can also influence chemical shifts, particularly for protons near polar functional groups. chemguide.co.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, MS provides confirmation of the molecular formula and insights into the molecule's stability and bond strengths.
The fragmentation of organic molecules in a mass spectrometer, particularly under electron ionization (EI), is not random but follows predictable pathways that lead to the formation of stable ions. chemguide.co.uk The analysis of these fragments helps in the structural elucidation of the parent molecule.
For this compound, the most likely fragmentation pathways would involve the cleavage of the ester bond and fragmentation of the alkyl chain. Common fragmentation patterns for alkyl p-toluenesulfonates include:
Cleavage of the C-O bond: This would lead to the formation of a heptyl cation ([C7H15]+) and a p-toluenesulfonate anion.
Cleavage of the S-O bond: This would result in a p-toluenesulfonyl cation ([C7H7SO2]+) and a heptyloxy radical.
Formation of the tropylium ion: A common fragmentation pathway for toluene-containing compounds is the rearrangement to the highly stable tropylium ion ([C7H7]+) at m/z 91.
Fragmentation of the heptyl chain: The heptyl cation can undergo further fragmentation through the loss of neutral alkene fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. missouri.edu
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C14H22O3S |
| Calculated Exact Mass ([M+H]+) | 271.1368 |
| Molecular Weight | 270.39 |
The calculated exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule. missouri.edu The experimental determination of the molecular ion's mass with high resolution provides strong evidence for the assigned molecular formula.
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS provides detailed structural information by identifying characteristic fragmentation patterns. The ionization of this compound typically leads to the formation of a molecular ion [M]+, which then undergoes collision-induced dissociation (CID) to produce a series of diagnostic fragment ions.
The fragmentation of sulfonate esters, including tosylates, follows predictable pathways. A primary fragmentation event for p-toluenesulfonates involves the loss of sulfur dioxide (SO₂), which is a common characteristic for this class of compounds aaqr.org. The major fragmentation pathways for this compound are initiated by cleavage at the bonds adjacent to the sulfonyl group, specifically the C-O and S-O bonds.
Key fragmentation pathways and the resulting characteristic ions include:
Formation of the Tosyl Cation: Cleavage of the C-O bond of the ester linkage results in the formation of a stable heptyl radical and the p-toluenesulfonyl cation (tosyl cation) at m/z 155.
Formation of the Tropylium Ion: The tosyl group itself is prone to further fragmentation. A characteristic fragment is the tropylium ion at m/z 91, formed via rearrangement and loss of sulfur dioxide from the tosyl cation. This is a very common and often abundant ion in the mass spectra of tosyl-containing compounds tsijournals.com.
Formation of the Heptyl Cation: Heterolytic cleavage of the S-O bond can lead to the formation of the heptyl cation at m/z 99 and the p-toluenesulfonate anion. The heptyl cation can undergo further fragmentation through the loss of alkene units.
McLafferty Rearrangement: For long-chain esters like this compound, a McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen from the alkyl chain to the sulfonyl oxygen, leading to the elimination of a neutral alkene (heptene) and the formation of a radical cation of p-toluenesulfonic acid.
These fragmentation patterns provide unambiguous evidence for the presence of both the heptyl group and the p-toluenesulfonyl moiety within the molecule. The relative abundance of these fragment ions can provide further insight into the stability of the precursor ion and the energetics of the fragmentation pathways. Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) is particularly effective for detecting trace amounts of such sulfonate ester compounds in complex matrices due to its high sensitivity and selectivity expec-tech.com.
Table 1: Characteristic MS/MS Fragment Ions of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |
| 270 | [C₁₄H₂₂O₃S]⁺ | Molecular Ion [M]⁺ |
| 172 | [C₇H₈O₃S]⁺ | Loss of heptene (C₇H₁₄) via rearrangement |
| 155 | [C₇H₇O₂S]⁺ | Tosyl cation; cleavage of the ester C-O bond |
| 99 | [C₇H₁₅]⁺ | Heptyl cation; cleavage of the S-O bond |
| 91 | [C₇H₇]⁺ | Tropylium ion; from fragmentation of the tosyl group tsijournals.com |
| 65 | [C₅H₅]⁺ | From fragmentation of the aromatic ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are essential for the identification of functional groups within a molecule. crimsonpublishers.com A vibrational transition is active in IR if it causes a change in the molecular dipole moment, whereas a transition is Raman active if it results in a change in the polarizability of the molecule. crimsonpublishers.com For this compound, these techniques provide a detailed fingerprint based on the vibrations of its constituent parts: the sulfonyl group, the aromatic ring, the ester linkage, and the heptyl alkyl chain.
Key Vibrational Modes:
Sulfonyl Group (SO₂): The sulfonyl group gives rise to two of the most characteristic bands in the IR spectrum. The asymmetric stretching vibration (ν_as(SO₂)) appears as a strong band typically in the range of 1350-1370 cm⁻¹, while the symmetric stretching vibration (ν_s(SO₂)) is found as a strong band in the 1170-1190 cm⁻¹ region. These bands are often intense and serve as reliable indicators for the presence of a sulfonate ester.
S-O-C Ester Linkage: The vibrations associated with the sulfonate ester linkage are also important. The S-O stretching vibration is typically observed in the 800-900 cm⁻¹ range, while the C-O stretching vibration appears around 1000-1050 cm⁻¹.
Aromatic Ring: The p-substituted benzene ring exhibits several characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring, which typically appear as a series of bands in the 1450-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 800-840 cm⁻¹ range, which are indicative of 1,4-disubstitution.
Alkyl Chain (Heptyl Group): The heptyl group is characterized by C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are observed in the 2850-2960 cm⁻¹ region. CH₂ scissoring (bending) vibrations appear around 1465 cm⁻¹, and CH₃ umbrella mode (symmetric bending) vibrations are seen near 1375 cm⁻¹.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the sulfonyl group and the vibrations of the non-polar alkyl chain and aromatic ring, which often produce strong Raman signals. acs.org The combination of IR and Raman spectra provides a comprehensive vibrational profile of this compound, allowing for unambiguous functional group identification and structural confirmation.
Table 2: Principal Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretch | 1590 - 1610, 1490 - 1510 | IR, Raman |
| SO₂ Asymmetric Stretch | 1350 - 1370 | IR |
| SO₂ Symmetric Stretch | 1170 - 1190 | IR, Raman |
| S-O-C Stretch | 900 - 1000 | IR |
| Aromatic C-H Out-of-Plane Bend | 810 - 840 | IR |
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the molecule's most stable three-dimensional conformation (geometry optimization). masjaps.com The optimization process finds the geometry that corresponds to a minimum on the potential energy surface, which represents the most probable structure of the molecule. masjaps.com
These calculations provide precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the geometry around the tetrahedral sulfur atom, the planarity of the aromatic ring, and the preferred conformation of the flexible heptyl chain. The electronic structure analysis derived from the optimized geometry details the distribution of electron density, molecular orbital shapes, and electrostatic potential, offering insights into the molecule's reactivity and physical properties.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, DFT calculations can map the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich p-tolyl group, particularly the aromatic ring. The LUMO is likely to be centered on the electron-withdrawing sulfonate group and the C-O-S linkage, indicating the most probable site for nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability and its susceptibility to electronic transitions. nih.gov
A significant application of DFT is the calculation of theoretical vibrational frequencies. q-chem.com Following geometry optimization, a frequency calculation can be performed at the same level of theory to predict the IR and Raman spectra of this compound. q-chem.com This computational analysis yields a set of vibrational modes, each with a corresponding frequency and intensity.
The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov By comparing the computed spectrum with the experimental IR and Raman spectra, each observed band can be confidently assigned to a specific molecular motion (e.g., S=O stretch, C-H bend). masjaps.com This process, often aided by visualizing the atomic displacements for each calculated mode, provides a definitive interpretation of the spectroscopic data and confirms the molecular structure.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. dergipark.org.tr It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling serves as a powerful tool to elucidate the intricate details of reaction mechanisms and the fleeting nature of transition states, which are often difficult to characterize experimentally. For this compound, theoretical studies would primarily focus on nucleophilic substitution and elimination reactions, given the excellent leaving group nature of the p-toluenesulfonate moiety. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a good balance between accuracy and computational cost.
One of the principal reaction pathways for primary alkyl tosylates like this compound is the bimolecular nucleophilic substitution (S_N2) reaction. Computational models can map out the potential energy surface for the approach of a nucleophile to the α-carbon of the heptyl group. These models are crucial for locating the transition state, a high-energy species where the nucleophile-carbon bond is partially formed and the carbon-leaving group bond is partially broken. Key parameters extracted from these models include the activation energy barrier, which dictates the reaction rate, and the geometry of the transition state, revealing the extent of bond formation and breaking. For instance, in a hypothetical S_N2 reaction with a halide ion, the transition state would exhibit a trigonal bipyramidal geometry around the α-carbon.
Another significant reaction pathway that can be explored computationally is nucleophilic attack at the sulfur atom of the sulfonate group. This mechanism is particularly relevant in solvolysis reactions. Theoretical studies on analogous sulfonate esters have been instrumental in settling debates between stepwise (involving a pentacoordinate intermediate) and concerted mechanisms. For this compound, computational analysis would likely indicate a concerted pathway for most nucleophiles, characterized by a single transition state rather than a stable intermediate. The geometry of this transition state, including the bond angles and lengths around the sulfur atom, provides insight into the electronic demands of the reaction.
Below is a representative data table illustrating the type of information that could be generated from a DFT study on the S_N2 reaction of this compound with a generic nucleophile (Nu⁻).
| Parameter | Value | Description |
|---|---|---|
| Activation Energy (ΔE‡) | 22.5 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔErxn) | -15.0 kcal/mol | The overall energy change from reactants to products, indicating an exothermic reaction. |
| C-Nu Bond Distance (Transition State) | 2.15 Å | The partial bond distance between the incoming nucleophile and the alpha-carbon in the transition state. |
| C-O Bond Distance (Transition State) | 2.05 Å | The elongated bond distance between the alpha-carbon and the oxygen of the tosylate leaving group in the transition state. |
| Imaginary Frequency | -350 cm-1 | The single imaginary vibrational frequency corresponding to the motion along the reaction coordinate at the transition state. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanical calculations are excellent for studying reaction mechanisms, molecular dynamics (MD) simulations are the preferred method for exploring the conformational landscape of flexible molecules like this compound. MD simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system. This allows for the characterization of the different shapes (conformers) the molecule can adopt and the relative energies of these conformers.
The conformational flexibility of this compound primarily arises from the rotation around the single bonds within the heptyl chain. The long alkyl chain can adopt a multitude of conformations, ranging from a fully extended, low-energy all-trans state to more compact, folded structures containing gauche arrangements. MD simulations can predict the most populated conformations at a given temperature by sampling the conformational space and constructing a Boltzmann distribution of states. Understanding the preferred conformations is important as it can influence the molecule's physical properties and its reactivity, for example, by sterically hindering access to the reaction center.
Furthermore, MD simulations can reveal the dynamic interplay between the heptyl chain and the p-toluenesulfonate headgroup. The orientation of the heptyl chain relative to the aromatic ring is another key conformational feature. The simulations can quantify the torsional potentials for rotation around the C-O and S-O bonds, providing insight into the rotational barriers and the most stable orientations. These simulations are typically performed in a solvent box to mimic solution-phase behavior, as solvent interactions can significantly influence conformational preferences.
The following table summarizes key dihedral angles that would be of interest in a conformational analysis of this compound and their expected low-energy states.
| Dihedral Angle | Atoms Involved | Expected Low-Energy Conformation(s) | Description |
|---|---|---|---|
| τ1 | Car-S-O-Calkyl | gauche (±60°) | Rotation around the S-O bond, influencing the orientation of the alkyl chain relative to the sulfonyl group. |
| τ2 | S-O-Cα-Cβ | trans (180°) | Rotation around the O-Cα bond, with a preference for an extended conformation. |
| τ3 | Cα-Cβ-Cγ-Cδ | trans (180°), gauche (±60°) | Represents the main source of conformational flexibility within the heptyl chain. The all-trans conformer is generally the lowest in energy. |
| τ4 | Car-Car-S-O | ~90° | Describes the orientation of the sulfonyl group relative to the plane of the toluene ring. |
Applications and Derivatives in Advanced Organic Synthesis
Heptyl p-Toluenesulfonate as a Key Intermediate in Complex Molecule Synthesis
In organic synthesis, the transformation of an alcohol into a tosylate, such as this compound, is a critical step to convert a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs). libretexts.orgucalgary.ca The tosylate group is a superior leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. ucalgary.ca This chemical property makes this compound a valuable intermediate for introducing a heptyl group into a target molecule via nucleophilic substitution reactions (typically SN2). ucalgary.ca
The general process involves reacting heptanol (B41253) with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine (B92270). This reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. libretexts.org Once formed, the this compound can react with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, effectively incorporating the seven-carbon alkyl chain into more complex structures. Although specific examples in the literature detailing the use of this compound in the total synthesis of complex natural products are not extensively documented, its function is analogous to other alkyl tosylates which are fundamental in constructing molecular frameworks. For instance, tosylates are used to build key fragments of molecules that are later assembled into larger, biologically active compounds. libretexts.orgnih.gov The use of p-toluenesulfonic acid as a catalyst in forming intermediates for complex molecules like spirofused tetrahydroisoquinoline–oxindole hybrids further highlights the importance of the tosyl group in advanced synthesis. researchgate.net
Table 1: Role of this compound in Synthesis
| Feature | Description | Reference |
|---|---|---|
| Function | Intermediate for introducing a C7 alkyl chain. | N/A |
| Key Reaction | Nucleophilic Substitution (SN2). | ucalgary.ca |
| Precursor | Heptanol and p-Toluenesulfonyl Chloride. | ucalgary.ca |
| Advantage | Converts a poor leaving group (-OH) into an excellent leaving group (-OTs). | libretexts.orgucalgary.ca |
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization is a technique used to modify a chemical compound to enhance its suitability for a particular analytical method or to alter its chemical properties for synthetic applications. For analytes that are difficult to detect or separate in their native form, derivatization can improve volatility, thermal stability, and detector response. gcms.cz
Alkyl tosylates like this compound are themselves esters of p-toluenesulfonic acid. For analytical purposes, particularly in liquid chromatography, it is often the precursor alcohol (heptanol) that is derivatized. The conversion of alcohols into tosylate esters is a common strategy. libretexts.org However, for enhancing chromatographic separation or detection, other types of esters can be formed from the initial alcohol. For example, reacting heptanol with reagents containing a chromophore, such as phthalic anhydride (B1165640), converts the alcohol into a phthalate (B1215562) hemiester, which can be readily detected by UV detectors in HPLC systems. nih.gov This approach significantly enhances detection sensitivity compared to analyzing the underivatized alcohol. nih.gov
For highly sensitive detection, especially at trace levels, derivatizing agents that introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) are employed. libretexts.orgresearchgate.net This is particularly useful for analytes like aliphatic alcohols that lack a native UV-absorbing or fluorescent moiety. libretexts.org The derivatization reactions target the hydroxyl group of the precursor alcohol. Reagents like benzoyl chloride can be used to convert an alcohol into a benzoyl ester, introducing a phenyl group that is useful for spectroscopic detection. libretexts.org Other sulfonyl chlorides, such as dansyl chloride, can be used to create fluorescent derivatives, enabling highly sensitive detection in bioanalysis. researchgate.net These strategies are part of a broader class of techniques for labeling molecules to improve their analytical characteristics. nih.gov
Table 2: Spectroscopic Derivatization Reagents for Alcohols
| Reagent Type | Example | Purpose | Detection Method | Reference |
|---|---|---|---|---|
| Chromophoric | Benzoyl Chloride, Phthalic Anhydride | Introduce UV-absorbing group | HPLC-UV | nih.govlibretexts.org |
| Fluorophoric | Dansyl Chloride | Introduce fluorescent group | Fluorescence Detection | researchgate.net |
Mass spectrometry (MS) is a powerful analytical tool, and derivatization can be used to improve the ionization efficiency and sensitivity of an analyte. For compounds containing hydroxyl groups, derivatization with p-toluenesulfonyl isocyanate can introduce an easily ionizable sulfonylcarbamic ester moiety. This significantly enhances the analyte's sensitivity in negative electrospray ionization (ESI) mode. nih.gov
Furthermore, the detection of tosylate esters themselves can be improved by altering the ionization conditions. The formation of alkali metal adducts, such as sodium adducts ([M+Na]⁺), has been shown to enhance the detection of tosylates in ESI-MS. acs.orgnih.gov Doping the ESI solvent with sodium acetate (B1210297) can lead to the exclusive formation of the [M+Na]⁺ ion, which improves sensitivity and reduces fragmentation compared to protonated molecules ([M+H]⁺). acs.orgnih.gov
Gas chromatography (GC) requires analytes to be volatile and thermally stable. While this compound has some volatility, related sulfonic acids are often derivatized to form more volatile esters for GC analysis. For example, toluenesulfonic acid isomers can be converted into their corresponding ethyl esters by reacting them with triethyl orthoformate, allowing them to be analyzed by GC without further purification. researchgate.net This general principle of esterification (e.g., methylation or ethylation) is a common strategy to analyze less volatile acids. For alcohols, the most widely used derivatization methods for GC are silylation, acylation, and alkylation, which increase volatility and reduce sample adsorption. libretexts.org While tosylates themselves are less commonly derivatized for GC, any precursor alcohol or resulting degradation products could be analyzed using these techniques. nih.gov
Role in Polymer Chemistry and Biomaterial Synthesis
The p-toluenesulfonate group plays a role in polymer chemistry, often as a dopant or counter-ion in the synthesis of conducting polymers. For example, poly(3,4-ethylenedioxythiophene) (PEDOT), a well-known conducting polymer, can be electrochemically synthesized using p-toluenesulfonate as the dopant. nih.gov The incorporation of the tosylate anion into the polymer matrix is crucial for balancing the positive charge on the polymer backbone and influencing the material's electrochemical properties and surface morphology. nih.gov
While the direct use of this compound in this context is not specified, alkyl tosylates can serve as initiators or alkylating agents in polymerization reactions. The heptyl group, being a moderately long, lipophilic chain, could be used to modify the properties of polymers, potentially increasing their solubility in nonpolar solvents or altering their physical characteristics for specific applications.
In biomaterial synthesis, polymers like polyether ether ketone (PEEK) are considered advanced materials for medical implants. taylorfrancis.com The synthesis and modification of such high-performance polymers can involve various organic reagents. While a direct link to this compound is not established, the principles of organic synthesis suggest that it could be used to attach a seven-carbon chain to a polymer backbone or other biomolecules, thereby modifying their surface properties, such as hydrophobicity, which is a critical factor in biocompatibility and cellular interactions.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| p-Toluenesulfonic acid |
| p-Toluenesulfonyl chloride |
| Pyridine |
| Phthalic anhydride |
| Benzoyl chloride |
| Dansyl chloride |
| p-Toluenesulfonyl isocyanate |
| Sodium acetate |
| Triethyl orthoformate |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) |
Use as a Protecting Group in Organic Synthesis
The p-toluenesulfonyl group, commonly referred to as the tosyl (Ts) group, is a widely utilized protecting group for alcohols and amines in organic synthesis. wikipedia.org this compound can be considered a tosylated form of heptanol, illustrating the presence of this protective moiety. The tosyl group is favored due to its stability under a variety of reaction conditions and the ease with which it can be introduced and subsequently removed.
The introduction of a tosyl group converts an alcohol, which is a poor leaving group (as the hydroxide (B78521) ion, OH⁻, is a strong base), into a tosylate, which is an excellent leaving group. masterorganicchemistry.com This transformation is crucial for facilitating nucleophilic substitution reactions (Sɴ2). The formation of the tosylate occurs with retention of the stereochemistry at the alcohol's carbon atom. wikipedia.orgmasterorganicchemistry.com
The tosyl group can be removed, or deprotected, under specific conditions. For tosylated alcohols (tosylates), cleavage of the C-O bond is typically achieved through nucleophilic substitution or reduction. In the case of tosylated amines (tosylamides), the sulfonamide structure is notably stable. wikipedia.org Deprotection of tosylamides often requires strong reducing agents, such as sodium in liquid ammonia (B1221849) or sodium naphthalenide. libretexts.org
The general stability and reactivity of the tosyl group are well-established, making it a valuable tool in multi-step organic syntheses where selective reaction at different functional groups is necessary.
This compound in Green Chemistry Applications
Solvent-Free Reactions and Catalysis
While specific studies detailing the use of this compound as a catalyst in solvent-free reactions are limited, the parent compound, p-toluenesulfonic acid (PTSA), is extensively used as an efficient and environmentally friendly catalyst in a variety of organic transformations under solvent-free conditions. preprints.org These reactions are a cornerstone of green chemistry, as they reduce or eliminate the use of volatile and often hazardous organic solvents.
PTSA's utility in solvent-free reactions stems from its properties as a solid, non-corrosive, and strong organic acid that is easy to handle. preprints.org It has been successfully employed in reactions such as the synthesis of calix tandfonline.comresorcinarenes at ambient temperature and in microwave-assisted one-pot syntheses of indole (B1671886) derivatives. preprints.org The catalytic activity of PTSA in these reactions is attributed to its ability to act as a proton donor, facilitating key steps in the reaction mechanism. preprints.org
Given that this compound is an ester of PTSA, it is not expected to exhibit the same catalytic activity, as the acidic proton is replaced by a heptyl group. Therefore, in the context of acid-catalyzed solvent-free reactions, the focus remains on p-toluenesulfonic acid itself as the active catalytic species.
Deep Eutectic Solvents (DESs) involving p-Toluenesulfonic Acid Analogues
Deep Eutectic Solvents (DESs) are emerging as a class of green solvents and have garnered significant attention as alternatives to traditional organic solvents and ionic liquids. nih.gov These systems are typically formed by mixing a hydrogen-bond donor (HBD) with a hydrogen-bond acceptor (HBA), often a quaternary ammonium (B1175870) or phosphonium (B103445) salt. kuleuven.be The resulting mixture has a melting point significantly lower than that of its individual components.
p-Toluenesulfonic acid (PTSA) and its analogues have been successfully employed as the hydrogen-bond donor in the formation of novel DESs. tandfonline.comkuleuven.beresearchgate.netjcu.edu.au By combining PTSA monohydrate with various hydrogen-bond acceptors, a range of DESs with tunable physicochemical properties have been synthesized. kuleuven.beacs.orgtandfonline.com
For example, DESs have been prepared by mixing PTSA with choline (B1196258) chloride, tetrabutylammonium (B224687) chloride, and tetrabutylphosphonium (B1682233) chloride. kuleuven.beacs.org The physical properties of these DESs, including their density, viscosity, and thermal operational window, have been characterized. tandfonline.comkuleuven.be The DES formed from PTSA and choline chloride was found to have a lower viscosity and a broader thermal operational window compared to those formed with tetrabutylammonium or tetrabutylphosphonium chlorides. kuleuven.be
The table below summarizes the composition and freezing points of some p-toluenesulfonic acid-based DESs. tandfonline.com
| Hydrogen-Bond Donor (HBD) | Hydrogen-Bond Acceptor (HBA) | HBD:HBA Molar Ratio at Eutectic Point | Freezing Point (K) |
| p-Toluene sulfonic acid monohydrate (PTSA) | Dodecyl trimethyl ammonium chloride (DTAC) | 60:40 | 274.15 |
| p-Toluene sulfonic acid monohydrate (PTSA) | Tetradecyl trimethyl ammonium chloride (TTAC) | 60:40 | 278.15 |
| p-Toluene sulfonic acid monohydrate (PTSA) | Octadecyl trimethyl ammonium chloride (OTAC) | 70:30 | 308.15 |
These p-toluenesulfonic acid-based DESs have shown promise in various applications, including the solubilization of metal oxides and as catalysts in esterification reactions. tandfonline.comkuleuven.be For instance, a DES composed of tetrabutylphosphonium bromide and PTSA has demonstrated high efficiency in extracting nitrogen compounds from fuel oil. nih.govnih.gov The acidic nature of these DESs makes them particularly suitable for acid-catalyzed reactions. jcu.edu.au
Environmental and Degradation Studies of Alkyl P Toluenesulfonates General
Biodegradation Pathways and Microbial Degradation
The primary mechanism for the environmental breakdown of alkyl p-toluenesulfonates is aerobic biodegradation by microbial communities. While specific studies on heptyl p-toluenesulfonate are limited, extensive research on related compounds like p-toluenesulfonate (TSA) and linear alkylbenzene sulfonates (LAS) provides a strong basis for understanding its likely metabolic fate.
Microorganisms capable of degrading these sulfonated aromatic compounds are widespread in various environments, including sewage, soil, and aquatic systems. Several bacterial genera have been identified as key players in this process, including Pseudomonas, Comamonas, and Achromobacter. nih.govnih.gov These bacteria can utilize alkyl p-toluenesulfonates as a source of carbon and energy.
The biodegradation of these compounds typically initiates with an attack on the alkyl chain. The most common pathway involves ω-oxidation of the terminal methyl group of the alkyl chain, followed by sequential β-oxidation, which shortens the chain by two-carbon units at a time. researchgate.net This process leads to the formation of sulfophenyl carboxylates (SPCs) as intermediates. nih.govresearchgate.net These intermediates are more water-soluble and generally less toxic than the parent compound.
Following the shortening of the alkyl chain, the aromatic ring is cleaved. For p-toluenesulfonate, this often involves an initial oxidation of the methyl group on the benzene (B151609) ring. ethz.ch Subsequently, the sulfonated aromatic ring is opened, and the sulfonate group is released as inorganic sulfate (B86663), which can then be utilized by other organisms. researchgate.net The complete mineralization of the compound results in the formation of carbon dioxide, water, and sulfate. researchgate.net
Bacterial consortia often exhibit greater efficiency in degrading these compounds compared to individual strains. nih.gov For instance, a consortium of Aeromonas caviae, Pseudomonas alcaliphila, and Vibrio sp. has been shown to completely degrade LAS. nih.gov
| Microorganism | Compound Degraded | Key Findings | Reference |
|---|---|---|---|
| Pseudomonas sp. | p-Toluenesulfonate | Able to utilize p-toluenesulfonate as the sole source of carbon and sulfur. | nih.gov |
| Comamonas testosteroni T-2 | p-Toluenesulfonate | Degrades TSA via oxidation of the methyl group. | ethz.ch |
| Achromobacter xylosoxidans and Ensifer adhaerens | p-Toluenesulfonate | Identified as TSA degraders in a bacterial community. | nih.gov |
| Bacterial Consortium (Aeromonas caviae, Pseudomonas alcaliphila, Vibrio sp.) | Linear Alkylbenzene Sulfonate (LAS) | Demonstrated complete degradation of LAS. | nih.gov |
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)
While biodegradation is the principal degradation route, abiotic processes such as hydrolysis and photolysis can also contribute to the transformation of alkyl p-toluenesulfonates in the environment, although their significance is generally considered to be lower. who.int
Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, including the benzene ring in this compound, can absorb UV light, which may lead to their degradation. However, for linear alkylbenzene sulfonates, photolysis is not considered a significant environmental degradation pathway. cleaninginstitute.org The presence of chromophores (light-absorbing groups) in the molecule is a prerequisite for direct photolysis.
Oxidation: Chemical oxidation can also play a role in the abiotic degradation of these compounds. For example, p-toluenesulfonic acid has been shown to be degraded by oxidation with hydrogen peroxide. nih.gov This process can convert the parent compound into more biodegradable substances.
| Compound | Degradation Process | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid | Oxidative Degradation | Thermally activated hydrogen peroxide | Effective for converting the refractory compound to more biodegradable substances. | nih.gov |
| Linear Alkylbenzene Sulfonates (LAS) | Photolysis | Environmentally relevant conditions | Not considered a significant degradation mechanism. | cleaninginstitute.org |
Environmental Fate and Transport in Aquatic and Atmospheric Environments
The movement and distribution of this compound in the environment are dictated by its physicochemical properties and the characteristics of the surrounding environmental compartments.
Aquatic Environments: Due to their use in cleaning products, alkyl p-toluenesulfonates are primarily released into the aquatic environment through wastewater. industrialchemicals.gov.au In aquatic systems, their fate is largely determined by their water solubility and tendency to adsorb to solids.
Linear alkylbenzene sulfonates (LAS) are known to partition from the water column to sediment and sludge. industrialchemicals.gov.au This partitioning is influenced by the length of the alkyl chain, with longer chains exhibiting a greater tendency to adsorb. acs.org Therefore, it is expected that this compound will also adsorb to suspended solids and sediments in aquatic environments. The vertical distribution in sediments often shows a decrease in concentration with depth, corresponding to degradation over time. nih.gov
Once in the water, biodegradation is the primary removal mechanism under aerobic conditions. industrialchemicals.gov.au In anaerobic sediments, however, the degradation of LAS is significantly slower. nih.govdaneshyari.com
Atmospheric Environments: The potential for atmospheric transport of this compound is expected to be low. This is because alkyl p-toluenesulfonates are salts and have very low vapor pressures, which means they are not volatile. industrialchemicals.gov.au As a result, they are unlikely to be present in the atmosphere in significant concentrations or to undergo long-range atmospheric transport.
| Environmental Compartment | Key Transport/Fate Process | Influencing Factors | General Observation | Reference |
|---|---|---|---|---|
| Wastewater Treatment Plants | Biodegradation and Sorption to Sludge | Aerobic conditions, sludge characteristics | High removal efficiency in activated sludge systems. | industrialchemicals.gov.au |
| Surface Water | Biodegradation, Sorption to Sediments | Water temperature, microbial population | Concentrations are generally low in well-aerated waters. | nih.gov |
| Sediments | Sorption, Anaerobic Biodegradation | Organic carbon content, redox potential | Can act as a sink for LAS, with slow degradation under anoxic conditions. | acs.orgnih.gov |
| Soil | Biodegradation, Sorption | Application of sewage sludge, soil type | Rapid degradation under aerobic conditions. | industrialchemicals.gov.au |
| Atmosphere | Low Volatility | Low vapor pressure | Atmospheric transport is not a significant pathway. | industrialchemicals.gov.au |
Impact of Molecular Structure on Degradation Rates and Pathways
The molecular structure of alkyl p-toluenesulfonates, particularly the nature of the alkyl chain, has a significant impact on their biodegradability.
Linear vs. Branched Alkyl Chains: A key determinant of biodegradability is the linearity of the alkyl chain. Linear alkyl chains, such as the heptyl group in this compound, are readily degraded by microorganisms through the ω- and β-oxidation pathways. In contrast, branched alkyl chains are more resistant to microbial attack, leading to slower degradation rates and greater environmental persistence. This was a major reason for the shift from branched alkylbenzene sulfonates (ABS) to linear alkylbenzene sulfonates (LAS) in detergent formulations.
Alkyl Chain Length: The length of the alkyl chain can also influence the rate of biodegradation. For LAS, it has been observed that longer alkyl chains (e.g., C12, C13) are often degraded more rapidly than shorter ones under aerobic conditions. acs.org However, this effect can be complex and may depend on the specific environmental conditions and microbial communities present.
Position of the Phenyl Group: For LAS, the position of the phenyl group on the alkyl chain also affects biodegradability. Isomers with the phenyl group attached closer to the end of the alkyl chain tend to degrade faster than those where it is attached closer to the center. unc.edu
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biodegradation rates of LAS isomers and homologues based on their molecular structure. nih.gov These models often use descriptors related to the length of the alkyl chains on either side of the phenyl ring to correlate with the relative rate of biodegradation.
| Structural Feature | Impact on Biodegradation | Reason | Reference |
|---|---|---|---|
| Linear Alkyl Chain | Higher Biodegradability | Susceptible to ω- and β-oxidation by microbial enzymes. | researchgate.net |
| Branched Alkyl Chain | Lower Biodegradability | Steric hindrance prevents efficient enzymatic attack. | researchgate.net |
| Longer Alkyl Chain (within a certain range) | Generally Faster Biodegradation | Increased hydrophobicity may enhance interaction with microbial cells. | acs.org |
| Phenyl Group Position (closer to the end of the chain) | Faster Biodegradation | Less steric hindrance for the initial enzymatic attack on the alkyl chain. | unc.edu |
Q & A
Q. What are the common synthetic routes for heptyl p-toluenesulfonate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution between heptanol and p-toluenesulfonyl chloride. Key variables include solvent polarity (e.g., dichloromethane or toluene), temperature (0–25°C), and stoichiometric ratios. Pyridine or triethylamine is often used to neutralize HCl byproducts . Table 1: Optimization of Reaction Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0–5 | 4 | 78 |
| Toluene | 25 | 6 | 65 |
| THF | 20 | 5 | 72 |
Q. How does the p-toluenesulfonate group influence the compound’s stability and reactivity?
The electron-withdrawing sulfonate group enhances electrophilicity at the adjacent carbon, making this compound susceptible to nucleophilic attack. Stability studies in polar solvents (e.g., DMF) show decomposition rates increase at elevated temperatures (>40°C) due to hydrolysis .
Q. What analytical techniques are recommended for purity assessment of this compound?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard. For trace impurities like residual p-toluenesulfonic acid, ion chromatography with conductivity detection provides limits of quantification (LOQ) as low as 0.1 ppm .
Advanced Research Questions
Q. How can reaction kinetics explain contradictions in nucleophilic substitution efficiency across solvents?
Conflicting data on reaction rates in toluene vs. THF arise from solvent polarity effects. Polar aprotic solvents stabilize the transition state, accelerating SN2 mechanisms. However, toluene’s low polarity may favor SN1 pathways in the presence of trace water, reducing yield reproducibility. Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots can resolve such discrepancies .
Q. What are the challenges in detecting genotoxic impurities (e.g., alkyl esters) in this compound batches?
Ultra-sensitive methods like GC-MS/MS with electron-capture negative ionization (ECNI) are required. For example, methyl p-toluenesulfonate detection achieves an LOQ of 0.05 ng using a DB-5MS column and selective ion monitoring (SIM) .
Q. How do steric and electronic factors influence regioselectivity in derivatization reactions?
The heptyl chain introduces steric hindrance, limiting nucleophilic attack to the sulfonate group. Computational studies (e.g., DFT) reveal that electron density at the sulfonate oxygen correlates with reactivity in coupling reactions, validated by Hammett substituent constants .
Q. Table 2: Detection Limits for Common Impurities
| Impurity | Method | LOQ (ng) | Recovery (%) |
|---|---|---|---|
| Methyl p-toluenesulfonate | GC-MS/MS (ECNI) | 0.05 | 98.7 |
| p-Toluenesulfonic acid | Ion Chromatography | 0.1 | 101.6 |
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
Use nitrile gloves, fume hoods, and electrostatic discharge (ESD)-safe containers. Storage at 2–8°C under inert gas (N2/Ar) prevents hydrolysis. Acute toxicity studies classify it as Category 5 (H303/H313) .
Q. How can researchers address batch-to-batch variability in synthetic protocols?
Implement process analytical technology (PAT) for real-time monitoring. For example, in situ FTIR tracks p-toluenesulfonyl chloride consumption, ensuring consistent stoichiometric ratios .
Contradictions and Gaps in Literature
Q. Why do some studies report conflicting stability data for this compound in aqueous media?
Variations in pH and ionic strength (e.g., phosphate buffers vs. deionized water) affect hydrolysis rates. Controlled studies at pH 7.4 show a half-life of 48 hours, whereas acidic conditions (pH 2) reduce stability to <12 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
